molecular formula C6H11N3O B1359446 N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine CAS No. 887405-30-3

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine

Cat. No.: B1359446
CAS No.: 887405-30-3
M. Wt: 141.17 g/mol
InChI Key: DVNTVYHOUDUBKR-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine: is a heterocyclic compound containing an oxadiazole ring The oxadiazole ring is a five-membered ring with two nitrogen atoms and one oxygen atom

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Iodine, potassium carbonate.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles, often in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the compound, often with hydrogen added to the nitrogen atoms.

    Substitution: Substituted oxadiazole derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine involves its interaction with biological targets such as enzymes and receptors. The oxadiazole ring can act as a bioisostere for carboxylic acids, esters, and carboxamides, allowing it to mimic these functional groups in biological systems . This mimicry can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethanamine group also provides additional sites for chemical modification, potentially enhancing its versatility in various applications.

Properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-3-7-4-6-9-8-5(2)10-6/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNTVYHOUDUBKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NN=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649165
Record name N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887405-30-3
Record name N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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